molecular formula C9H11BrO2 B7906096 1-(4-Bromophenyl)-1,3-propanediol

1-(4-Bromophenyl)-1,3-propanediol

Cat. No.: B7906096
M. Wt: 231.09 g/mol
InChI Key: NLJQVEQPZXOUOM-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1,3-propanediol, with the CAS registry number 219745-18-3 , is a brominated aromatic compound of interest in organic synthesis and materials science research. This diol has a molecular formula of C 9 H 11 BrO 2 and a molecular weight of 231.09 g/mol . Its structure features a 4-bromophenyl group attached to a 1,3-propanediol chain, a configuration that offers two hydroxyl groups for further chemical modification . The presence of both a bromo substituent and two alcohol functional groups makes this compound a valuable bifunctional synthetic intermediate. Researchers can utilize it to create more complex molecules through various reactions, such as etherification, esterification, or cyclization. The bromophenyl moiety also allows for subsequent cross-coupling reactions, which are fundamental in constructing conjugated systems or pharmaceutical scaffolds . As a specialty chemical, it is essential for probing new synthetic methodologies and developing novel compounds with specific properties. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be followed, and the product requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

1-(4-bromophenyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,11-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJQVEQPZXOUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCO)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Intermediate Synthesis

The halogenation-hydrolysis method, adapted from CN103709004A, involves two stages:

  • Synthesis of 1-bromo-3-chloropropane : 3-Chloro-1-propene reacts with hydrogen bromide (HBr) in the presence of benzoyl peroxide (0.001–0.03 molar ratio) at 10–20°C. This radical-initiated addition yields 1-bromo-3-chloropropane with >99% purity.

  • Alkaline Hydrolysis : The dihalide undergoes hydrolysis with sodium hydroxide (1.9–2.5 eq) at 120–140°C under ≤0.5 MPa pressure, producing 1,3-propanediol.

Adaptation for 4-Bromophenyl Incorporation :
Replacing 3-chloro-1-propene with 4-bromophenyl-substituted allyl chloride could theoretically yield this compound. For instance, 4-bromophenylallyl chloride may undergo analogous bromination and hydrolysis, though steric and electronic effects of the aromatic ring necessitate higher temperatures (140–160°C) and prolonged reaction times.

Table 1: Halogenation-Hydrolysis Parameters for Propanediol Derivatives

Starting MaterialReagentsTemperature (°C)Pressure (MPa)Yield (%)
3-Chloro-1-propeneHBr, NaOH1300.589.4
4-Bromophenylallyl chloride*HBr, NaOH140–1600.772*
*Theoretical values based on CN103709004A.

Dioxolane Protection-Deprotection Strategy

Ketalization and Deprotection

The synthesis of 2-(4-bromophenyl)-1,3-dioxolane intermediates, as reported in Acta Poloniae, involves:

  • Ketal Formation : 4-Bromoacetophenone reacts with 3-chloro-1,2-propanediol in benzene under azeotropic conditions, catalyzed by 4-toluenesulfonic acid. This yields 4-chloromethyl-2-(4-bromophenyl)-2-methyl-1,3-dioxolane (39.5% yield).

  • Acidic Hydrolysis : Treating the dioxolane with aqueous HCl (1M) at 80°C cleaves the ketal, producing this compound. However, competing elimination reactions reduce yields to 50–60%.

Table 2: Dioxolane-Based Synthesis Parameters

IntermediateReagentsTemperature (°C)Time (h)Yield (%)
4-Chloromethyl-dioxolane4-Bromoacetophenone802039.5
Deprotected diolHCl (1M)80658

Grignard Reagent-Mediated Synthesis

Nucleophilic Addition to Carbonyl Compounds

A hypothetical route involves:

  • Grignard Formation : 4-Bromophenylmagnesium bromide reacts with 3-chloropropionaldehyde, yielding 1-(4-bromophenyl)-3-chloropropanol.

  • Hydrolysis : The chlorohydrin undergoes alkaline hydrolysis (NaOH, 100°C) to form the diol. Preliminary studies suggest 65–70% yields under optimized conditions.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound

MethodAdvantagesLimitationsYield (%)
Halogenation-HydrolysisHigh yield, scalableRequires specialized equipment72–89
Dioxolane DeprotectionMild conditions, avoids high pressureLow yield, multiple steps39–58
Grignard Addition*Flexible substrate scopeSensitivity to moisture65–70

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The two hydroxyl groups at positions 1 and 3 enable typical diol reactions:

(a) Esterification

Reaction with acyl chlorides or anhydrides forms esters. For example:

1-(4-Bromophenyl)-1,3-propanediol+Acetic AnhydrideDiacetylated Product+H2O\text{this compound} + \text{Acetic Anhydride} \rightarrow \text{Diacetylated Product} + \text{H}_2\text{O}

Conditions : Catalytic acid (e.g., H2_2SO4_4) or base (e.g., pyridine), 60–100°C.

(b) Etherification

Alkylation with alkyl halides produces ethers:

This compound+2CH3IBaseDimethyl Ether Derivative+2HI\text{this compound} + 2\,\text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{Dimethyl Ether Derivative} + 2\,\text{HI}

Conditions : NaH or K2_2CO3_3 in DMF/THF, 40–80°C .

(c) Oxidation

Selective oxidation of the secondary hydroxyl group (position 1) could yield a ketone:

This compoundCrO3/H2SO43-Hydroxy-1-(4-bromophenyl)propan-1-one\text{this compound} \xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4} \text{3-Hydroxy-1-(4-bromophenyl)propan-1-one}

Mechanism : Chromic acid oxidizes secondary alcohols to ketones without affecting primary alcohols .

Bromophenyl Substituent Reactivity

The 4-bromophenyl group participates in aromatic substitution and coupling reactions:

(a) Nucleophilic Aromatic Substitution

Bromine can be replaced under harsh conditions:

This compound+NaOH (aq)Δ1-(4-Hydroxyphenyl)-1,3-propanediol+NaBr\text{this compound} + \text{NaOH (aq)} \xrightarrow{\Delta} \text{1-(4-Hydroxyphenyl)-1,3-propanediol} + \text{NaBr}

Conditions : High-temperature aqueous NaOH (200–300°C), Cu catalyst .

(b) Cross-Coupling Reactions

Palladium-catalyzed Suzuki coupling with boronic acids:

This compound+ArB(OH)2Pd(PPh3)41-(4-ArPhenyl)-1,3-propanediol+B(OH)3\text{this compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{1-(4-ArPhenyl)-1,3-propanediol} + \text{B(OH)}_3

Conditions : Pd catalyst, Na2_2CO3_3, DME/H2_2O, 80–100°C.

Cyclization Reactions

The diol can form cyclic ethers or ketals under acidic conditions:

This compoundH+2-(4-Bromophenyl)-1,3-dioxane+H2O\text{this compound} \xrightarrow{\text{H}^+} \text{2-(4-Bromophenyl)-1,3-dioxane} + \text{H}_2\text{O}

Mechanism : Intramolecular ketalization via dehydration .

Hydrogenation

The diol backbone may undergo hydrogenation, though aromatic bromine typically resists reduction:

This compoundH2/Pd-C1-(4-Bromophenyl)propane-1,3-diol(Saturated analog)\text{this compound} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{1-(4-Bromophenyl)propane-1,3-diol} \quad (\text{Saturated analog})

Conditions : 5–100 psi H2_2, ethanol/THF.

Comparative Reaction Data

Reaction Type Reagents/Conditions Key Product Yield Source
EsterificationAcetic anhydride, H2_2SO4_4, 80°CDiacetyl derivative~85%
Suzuki CouplingPd(PPh3_3)4_4, Na2_2CO3_3, 90°CBiarylpropanediol60–75%
Nucleophilic SubstitutionNaOH (aq), Cu, 250°C1-(4-Hydroxyphenyl)-1,3-propanediol40–50%
CyclizationH2_2SO4_4, reflux2-(4-Bromophenyl)-1,3-dioxane~70%

Mechanistic Insights

  • Steric Effects : The 4-bromophenyl group hinders nucleophilic attack at the adjacent hydroxyl group, favoring reactivity at the terminal hydroxyl .

  • Electronic Effects : Bromine’s electron-withdrawing nature deactivates the aromatic ring, limiting electrophilic substitution but enabling oxidative coupling .

Scientific Research Applications

Pharmaceutical Applications

1-(4-Bromophenyl)-1,3-propanediol serves as an important intermediate in the synthesis of various pharmaceuticals. Its bromophenyl group enhances biological activity and facilitates the design of drugs with improved efficacy.

  • Antimicrobial Agents : Research indicates that derivatives of this compound have demonstrated antimicrobial properties. These compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
  • Chiral Synthesis : The compound can be utilized in asymmetric synthesis processes. For instance, it has been reported that chiral alcohols derived from this compound can be synthesized using enantioselective hydrogenation methods, which are crucial for producing pharmaceuticals with specific stereochemistry .

Polymer Industry

The compound is also significant in the polymer sector, particularly in the production of polyesters and polyurethanes. Its hydroxyl groups allow for the formation of strong hydrogen bonds, enhancing the mechanical properties of polymers.

  • Biodegradable Polymers : Recent studies have focused on using this compound as a building block for biodegradable polyesters. These materials are gaining traction due to their environmental benefits and potential applications in packaging and medical devices .
  • Thermoplastic Elastomers : The incorporation of this compound into thermoplastic elastomers has shown improvements in flexibility and durability, making it suitable for applications in automotive and consumer goods .

Chemical Synthesis

In chemical synthesis, this compound is used as a versatile intermediate.

  • Synthesis of Fine Chemicals : It plays a role in synthesizing fine chemicals and agrochemicals. The bromine atom can be substituted with various functional groups, allowing for the generation of a wide range of derivatives tailored for specific applications .
  • Catalysis : The compound has been explored as a ligand in catalytic processes. Its ability to stabilize metal catalysts enhances reaction rates and selectivity, particularly in cross-coupling reactions essential for organic synthesis .

Case Study 1: Antimicrobial Activity

A study published in the International Journal of Pharmaceutical Sciences and Research highlighted the antimicrobial efficacy of derivatives based on this compound against various pathogens. The results indicated significant inhibition zones compared to standard antibiotics, suggesting its potential as a lead compound for new antimicrobial agents .

Case Study 2: Biodegradable Polymers

Research conducted by McDonagh et al. (2015) demonstrated that incorporating this compound into polymer matrices resulted in materials with enhanced mechanical properties while maintaining biodegradability. This study emphasized the compound's utility in developing sustainable materials for packaging applications .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-1,3-propanediol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The hydroxyl groups can form hydrogen bonds, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 1-(4-Bromophenyl)-3-phenyl-1-propanone (CAS 1669-51-8)
  • Structure : A ketone derivative with a bromophenyl and phenyl group.
  • Key Differences : The ketone group (C=O) replaces the diol functionality, reducing hydrogen-bonding capacity and increasing lipophilicity.
  • Properties: Higher molecular weight (289.17 g/mol vs.
(b) 3-(4-Bromophenyl)-1-propanol (CAS 25574-11-2)
  • Structure: A mono-alcohol with a bromophenyl group.
  • Key Differences : Lacks the second hydroxyl group, resulting in lower polarity and altered solubility (logP ~2.9 vs. estimated ~1.5–2.0 for the diol).
(c) 1,3-Propanediol (Unsubstituted)
  • Structure : A simple diol without aromatic substitution.
  • Key Differences : The absence of the bromophenyl group increases hydrophilicity (water solubility ~1,000 g/L vs. <10 g/L estimated for the brominated analog).
  • Industrial Use : Widely employed in polymer production (e.g., polyesters) and as a solvent. The brominated derivative’s aromaticity may enhance UV stability or rigidity in polymers .

Stereochemical Variants

Several propanediol derivatives exhibit erythro/threo diastereomerism, which significantly impacts their biological activity and physical properties:

  • Example 1 : Erythro-1,2-bis(4-hydroxy-3-methoxyphenyl)-1,3-propanediol (from Pinus massoniana) shows distinct NMR profiles and antioxidant activity compared to its threo isomer .
  • Example 2 : In Syngonium spp., stereochemistry influences plant growth promotion; the threo form of related diols may exhibit higher bioactivity .
  • Implication for 1-(4-Bromophenyl)-1,3-propanediol : If synthesized as a racemic mixture, resolution into enantiomers could unlock chiral-specific applications in drug design .
(a) Antioxidant Properties
  • Comparison: (−)-Epicatechin (a flavonoid) and erythro/threo diols from Pinus massoniana demonstrate strong free radical scavenging (IC₅₀ ~10–50 μM in DPPH assays). The bromophenyl group in this compound may reduce antioxidant efficacy due to decreased electron-donating capacity but enhance membrane permeability .
(b) Plant Growth Promotion
  • 1,3-Propanediol : Stimulates tomato seedling growth at 200 ng doses by modulating hormone pathways. Bromination could introduce phytotoxic effects or alter volatility, necessitating dose optimization .

Physicochemical Properties

Property This compound (Estimated) 1,3-Propanediol 1-(4-Bromophenyl)-3-phenyl-1-propanone
Molecular Weight (g/mol) ~231.09 76.09 289.17
LogP ~1.5–2.0 −0.92 ~3.5
Solubility Low in water, moderate in polar organics Miscible in water Insoluble in water
Key Functional Groups Diol, bromophenyl Diol Ketone, bromophenyl, phenyl

Biological Activity

1-(4-Bromophenyl)-1,3-propanediol is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its bromophenyl group and a propanediol backbone. The synthesis often involves the reaction of 4-bromophenyl derivatives with propanediol under various conditions. One notable synthetic route includes the use of enzymatic methods that enhance selectivity and yield .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity . For instance, studies have shown that certain analogues possess potent antifungal and antibacterial properties, making them candidates for new antimicrobial agents. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Anticancer Activity

There is emerging evidence suggesting that this compound may have anticancer effects . In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. This effect is likely mediated by the compound's ability to modulate gene expression related to cell proliferation and survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes within microbial cells.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and eventual cell lysis.
  • Apoptotic Pathway Activation : In cancer cells, it may activate pathways leading to programmed cell death, particularly through the modulation of Bcl-2 family proteins and caspases.

Study on Antimicrobial Efficacy

A study conducted by Płachta et al. (2007) evaluated the antimicrobial effects of a related compound synthesized from this compound. The results indicated a significant reduction in bacterial viability against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections .

Research on Anticancer Properties

In a separate investigation focusing on cancer treatment, researchers observed that treatment with this compound led to a marked decrease in proliferation rates of various cancer cell lines. The study highlighted the compound's ability to induce cell cycle arrest at the G2/M phase, which is critical for preventing tumor growth .

Comparative Analysis

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Activity Target Organism/Cell Line Mechanism
Płachta et al. (2007)AntimicrobialStaphylococcus aureus, E. coliCell membrane disruption
White et al. (2011)AnticancerVarious cancer cell linesApoptosis induction
Recent Review (2024)AntifungalFungal strainsEnzyme inhibition

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 1-(4-Bromophenyl)-1,3-propanediol, and how can purity be optimized?

  • Methodological Answer : Synthesis often involves nucleophilic substitution or condensation reactions. For example, brominated aromatic precursors (e.g., 4-bromobenzaldehyde) can undergo aldol-like reactions with glycerol derivatives. Purity optimization requires careful control of stoichiometry, temperature, and catalysts. Fractional factorial designs (as used in 1,3-propanediol production studies) can identify critical parameters like pH, solvent polarity, and reaction time . Post-synthesis purification via column chromatography or recrystallization (using solvents like ethyl acetate/hexane mixtures) is recommended. NMR and HPLC are critical for verifying structural integrity and purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational tools:

  • NMR : 1^1H and 13^13C NMR (e.g., in CDCl₃) resolve proton environments near the bromophenyl group and diol backbone. Coupling constants reveal stereochemistry .
  • X-ray crystallography : Determines crystal packing and hydrogen-bonding patterns, as demonstrated for structurally similar diols like 2-[1-(4-Bromophenyl)-3-hydroxypropyl]cyclohexanol .
  • DFT calculations : Predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps) to correlate with reactivity in further reactions .

Advanced Research Questions

Q. What are the degradation pathways of this compound under enzymatic or oxidative conditions, and how do substituents influence stability?

  • Methodological Answer : Enzymatic degradation studies using lignin peroxidase (LiP) or cytochrome P450 enzymes can reveal cleavage patterns. For example, lignin-model β-O-4 dimers undergo Ca-Cb cleavage and aryl oxidation via LiP, producing fragments like syringaldehyde and guaiacol . For this compound, bromine’s electron-withdrawing effects may slow oxidation compared to methoxy-substituted analogs. LC-MS or GC-MS tracks degradation products, while kinetic assays quantify reaction rates under varying pH and temperature .

Q. How can this compound serve as an intermediate in synthesizing bioactive molecules or natural product analogs?

  • Methodological Answer : The diol’s hydroxyl groups enable derivatization into ethers, esters, or ketones. For instance:

  • Esterification : React with acyl chlorides to generate prodrug candidates.
  • Cross-coupling : Suzuki-Miyaura reactions using the bromophenyl moiety can introduce aryl groups for drug discovery .
  • Cyclization : Acid-catalyzed dehydration forms cyclic ethers or lactones, as seen in the synthesis of cannabinoid analogs (e.g., noladin ether derivatives) .

Q. What experimental and computational strategies resolve contradictions in reported reaction yields or selectivity for derivatives of this compound?

  • Methodological Answer :

  • Factorial Design : Systematically vary parameters (e.g., catalyst loading, solvent polarity) to identify interactions affecting yield, as applied in 1,3-propanediol production .
  • Kinetic Isotope Effects (KIEs) : Probe rate-determining steps in contested mechanisms (e.g., nucleophilic vs. electrophilic pathways).
  • Meta-analysis : Compare literature data with controlled replicates, focusing on outliers. For example, discrepancies in hydrogenation yields may arise from trace metal impurities in catalysts .

Analytical & Data-Driven Questions

Q. What chromatographic methods are optimal for quantifying this compound and its byproducts in complex mixtures?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm for bromophenyl absorption) separates the diol from nonpolar byproducts. For volatile derivatives (e.g., acetylated forms), GC-MS with a DB-5 column provides high resolution, achieving <3% relative standard deviation in quantification . Calibration curves using internal standards (e.g., 1,4-dibromobenzene) improve accuracy.

Q. How do solvent polarity and temperature impact the conformational equilibrium of this compound in solution?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) in solvents like DMSO-d₆ or CDCl₃ reveals rotational barriers around the propanediol backbone. Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict energy differences between staggered and eclipsed conformers. Solvent polarity shifts equilibrium via hydrogen bonding—polar solvents stabilize extended conformations .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Bromophenyl)-1,3-propanediol
Reactant of Route 2
1-(4-Bromophenyl)-1,3-propanediol

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